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Compound of Interest

Compound Name:
2-Amino-3-

hydroxypropanehydrazide

CAS No.: 64616-76-8

Cat. No.: B1599439 Get Quote

Introduction & Scientific Rationale
Functionalizing nanoparticles (NPs) with 2-Amino-3-hydroxypropanehydrazide (AHPH)

transforms passive nanocarriers into active, stimuli-responsive systems. Unlike standard alkyl-

hydrazide linkers (e.g., adipic acid dihydrazide), AHPH is derived from the amino acid serine. It

introduces a hydrazide reactive handle while retaining a hydroxyl group and a chiral center.

Why use AHPH?
Hydrophilicity: The side-chain hydroxyl group increases surface wettability and reduces non-

specific protein adsorption (fouling), acting as a "stealth" spacer similar to short-chain PEG.

pH-Sensitivity: The hydrazide group reacts with aldehydes or ketones to form hydrazone

bonds. These bonds are stable at physiological pH (7.4) but hydrolyze rapidly in acidic

environments (pH 5.0–6.0), such as endosomes or the tumor microenvironment.

Directional Conjugation: For antibody attachment, AHPH targets the oxidized glycans on the

Fc region, ensuring the antigen-binding Fab region faces outward (unlike random amine

coupling).
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Mechanism of Action
The functionalization relies on a two-step "Activation and Capture" mechanism.

Grafting (Amide Bond Formation): The

-amine of AHPH reacts with activated carboxyl groups on the nanoparticle surface. This
forms a stable amide bond, permanently anchoring the linker.

Loading (Hydrazone Bond Formation): The exposed hydrazide group reacts with carbonyl-

containing payloads (e.g., Doxorubicin, oxidized antibodies) to form a pH-labile hydrazone

linkage.
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Figure 1: Chemical workflow transforming a Carboxyl-NP into a pH-responsive carrier using

AHPH. The critical step is the formation of the stable amide anchor, leaving the hydrazide free

for cargo loading.

Experimental Protocols
Protocol A: Preparation of AHPH-Functionalized
Nanoparticles
Target: Conversion of Carboxyl-Iron Oxide or Carboxyl-Gold NPs to Hydrazide-NPs.

Materials Required:

Carboxylated Nanoparticles (1 mg/mL in MES buffer).

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

NHS (N-Hydroxysuccinimide).
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2-Amino-3-hydroxypropanehydrazide (AHPH) [Sigma/Merck].

Activation Buffer: 0.1 M MES, pH 6.0.

Coupling Buffer: 1x PBS, pH 7.4.

Step-by-Step Methodology:

Activation:

Dilute carboxylated NPs to 1 mg/mL in MES Buffer (pH 6.0).

Add EDC (final conc. 10 mM) and NHS (final conc. 25 mM).

Expert Tip: React for exactly 15 minutes at room temperature. Extending this step causes

NHS ester hydrolysis, reducing efficiency.

Purification (Critical):

Remove excess EDC/NHS using a desalting column (PD-10) or magnetic separation.

Resuspend immediately in PBS (pH 7.4).

Why? Excess EDC can crosslink the AHPH molecules to each other (polymerization)

rather than the surface.

Functionalization:

Add AHPH to the activated NPs at a 50:1 molar excess (relative to surface COOH

groups).

Incubate for 4 hours at room temperature with gentle rotation.

Mechanism:[1][2][3] The

-amine of serine hydrazide reacts with the NHS-ester. The hydrazide group (lower pKa)
remains largely unreacted at pH 7.4 during this timeframe if the excess is high enough to
prevent cross-linking.

Final Wash:
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Wash NPs 3x (centrifugation or magnetic separation) to remove unbound AHPH.

Resuspend in storage buffer (PBS, pH 7.4).

QC Check: Measure Zeta Potential. A shift from highly negative (COOH) to near-

neutral/slightly positive indicates successful amine coupling.

Protocol B: pH-Sensitive Loading of Doxorubicin (DOX)
Target: Drug delivery applications where the drug releases only inside the cancer cell.

Prerequisites: AHPH-Functionalized NPs (from Protocol A).

Drug Preparation:

Dissolve Doxorubicin HCl in Methanol/Water (1:1).

Note: DOX contains a ketone group at the C-13 position, which reacts with hydrazides.

Conjugation:

Mix AHPH-NPs (1 mg/mL) with DOX (0.5 mg/mL) in slightly acidic buffer (Acetate buffer,

pH 5.5 - 6.0).

Expert Insight: While hydrazones cleave at acidic pH, their formation is catalyzed by acid.

A pH of 5.5–6.0 accelerates formation. Once formed, raise pH to 7.4 to "lock" the bond.

Incubate for 24 hours in the dark (DOX is light sensitive).

Locking and Washing:

Adjust pH to 7.4 using 0.1 M NaOH.

Dialyze against PBS (pH 7.4) for 24 hours to remove free drug.

Release Study (Validation):

Incubate aliquots at pH 7.4 (simulated blood) and pH 5.0 (simulated endosome).
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Measure DOX fluorescence in the supernatant over time.

Data Analysis & Quality Control
Expected Characterization Data

Technique Parameter
Expected
Result (COOH-
NP)

Expected
Result (AHPH-
NP)

Interpretation

Zeta Potential Surface Charge
-35 mV to -45

mV
-5 mV to +10 mV

Loss of

carboxylic

charge; gain of

zwitterionic

serine surface.

FTIR Chemical Bonds
Peak at 1700

cm⁻¹ (C=O)

Peak at 1650

cm⁻¹ (Amide I)

Formation of

amide bond

between NP and

AHPH.

TNBS Assay Free Hydrazides
Negative

(Colorless)

Positive

(Orange/Red)

Confirms

availability of

reactive

hydrazide

groups.

DLS
Hydrodynamic

Size

Base Size (e.g.,

50 nm)

+2 to +5 nm

increase

Slight increase

due to linker

layer; no

massive

aggregation.

Troubleshooting Guide
Issue: Aggregation during functionalization.

Cause: Isoelectric point precipitation.
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Solution: The AHPH surface is zwitterionic. Ensure the reaction pH is maintained at 7.4. If

aggregation persists, add 0.05% Tween-20 during the coupling step.

Issue: Low Drug Loading.[3]

Cause: Hydrazide hydrolysis.

Solution: Hydrazide groups can oxidize or hydrolyze over time. Use freshly prepared

AHPH-NPs. Do not store the intermediate for >48 hours.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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